6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine
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Overview
Description
6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring. The presence of both chlorine and trifluoromethyl groups makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of β-alkoxyvinyl trifluoromethyl ketones with 5-aminotetrazole under conventional heating or microwave irradiation. The use of ionic liquids as reaction media can significantly reduce reaction times and improve yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom. Cycloaddition reactions can produce a range of fused heterocyclic compounds .
Scientific Research Applications
6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure but has an imidazo ring instead of a tetrazole ring.
6-Chloro-8-(trifluoromethyl)quinoline: Another related compound with a quinoline ring system.
Uniqueness
6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine is unique due to its tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel heterocyclic compounds and in medicinal chemistry for developing new therapeutic agents .
Properties
CAS No. |
177211-87-9 |
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Molecular Formula |
C6H2ClF3N4 |
Molecular Weight |
222.55 g/mol |
IUPAC Name |
6-chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-1-4(6(8,9)10)5-11-12-13-14(5)2-3/h1-2H |
InChI Key |
SBTXNJOSINIROT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=NN2C=C1Cl)C(F)(F)F |
Origin of Product |
United States |
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